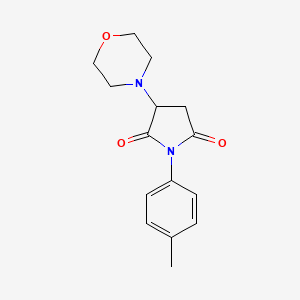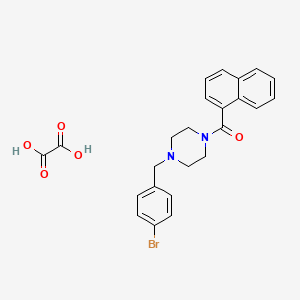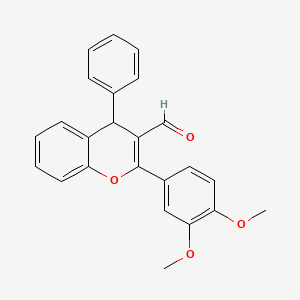
1-(4-Methylphenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylphenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine-2,5-dione core substituted with a 4-methylphenyl group and a morpholin-4-yl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Mécanisme D'action
Target of Action
The primary targets of 1-(4-methylphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
As research progresses, it is expected that more information about how this compound interacts with its targets will become available .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, and further studies are needed to determine these characteristics .
Result of Action
The molecular and cellular effects of 1-(4-methylphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione’s action are currently unknown. As research progresses, it is expected that more information about the effects of this compound will become available .
Analyse Biochimique
Biochemical Properties
1-(4-methylphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases and phosphatases, influencing their activity. The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their catalytic functions .
Cellular Effects
The effects of 1-(4-methylphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, leading to altered gene expression profiles and metabolic activities .
Molecular Mechanism
At the molecular level, 1-(4-methylphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-methylphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but may degrade over extended periods, leading to reduced efficacy .
Dosage Effects in Animal Models
The effects of 1-(4-methylphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
1-(4-methylphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and alter metabolite levels, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1-(4-methylphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments .
Subcellular Localization
1-(4-methylphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence its activity and function within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Pyrrolidine-2,5-dione Core: The pyrrolidine-2,5-dione core can be synthesized through a cyclization reaction involving a suitable dicarboxylic acid derivative.
Introduction of 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and an appropriate catalyst.
Attachment of Morpholin-4-yl Group: The morpholin-4-yl group can be attached through a nucleophilic substitution reaction using morpholine and a suitable leaving group on the pyrrolidine-2,5-dione core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methylphenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids such as aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(4-Methylphenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Methylphenyl)-3-(piperidin-4-yl)pyrrolidine-2,5-dione: Similar structure but with a piperidin-4-yl group instead of a morpholin-4-yl group.
1-(4-Methylphenyl)-3-(pyrrolidin-4-yl)pyrrolidine-2,5-dione: Similar structure but with a pyrrolidin-4-yl group instead of a morpholin-4-yl group.
Uniqueness
1-(4-Methylphenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione is unique due to the presence of the morpholin-4-yl group, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
1-(4-methylphenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-11-2-4-12(5-3-11)17-14(18)10-13(15(17)19)16-6-8-20-9-7-16/h2-5,13H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISURNSYNHDDEGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(methylthio)benzoyl]indoline](/img/structure/B5172836.png)
![[2-(2-methoxyphenyl)sulfonyl-1-phenylethyl] thiocyanate](/img/structure/B5172840.png)
![N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5172847.png)

![2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide](/img/structure/B5172853.png)
![3-methoxy-4-[4-(3-phenoxyphenoxy)butoxy]benzaldehyde](/img/structure/B5172855.png)
![N-[3-(trifluoromethyl)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5172859.png)





![4-[(3-Chlorophenyl)methyl]-2,6-dimethylmorpholine](/img/structure/B5172896.png)
